5-Chloro-6-(piperazin-1-yl)nicotinamide

Nicotinamide N-methyltransferase (NNMT) Cancer metabolism Bisubstrate inhibitor design

5-Chloro-6-(piperazin-1-yl)nicotinamide is a heterobifunctional small molecule (MF: C₁₀H₁₃ClN₄O; MW: 240.69 g/mol) that fuses a nicotinamide core with a piperazine moiety at the 6-position and a chlorine substituent at the 5-position. This substitution pattern places it within a family of nicotinamide derivatives that have been patented as inhibitors of nicotinamide N-methyltransferase (NNMT).

Molecular Formula C10H13ClN4O
Molecular Weight 240.69 g/mol
Cat. No. B12972793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(piperazin-1-yl)nicotinamide
Molecular FormulaC10H13ClN4O
Molecular Weight240.69 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=C(C=N2)C(=O)N)Cl
InChIInChI=1S/C10H13ClN4O/c11-8-5-7(9(12)16)6-14-10(8)15-3-1-13-2-4-15/h5-6,13H,1-4H2,(H2,12,16)
InChIKeyQATWNWZZSWDCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-(piperazin-1-yl)nicotinamide: A Privileged Scaffold for Nicotinamide Enzyme Inhibitor Discovery


5-Chloro-6-(piperazin-1-yl)nicotinamide is a heterobifunctional small molecule (MF: C₁₀H₁₃ClN₄O; MW: 240.69 g/mol) that fuses a nicotinamide core with a piperazine moiety at the 6-position and a chlorine substituent at the 5-position. This substitution pattern places it within a family of nicotinamide derivatives that have been patented as inhibitors of nicotinamide N-methyltransferase (NNMT) [1][2]. The compound’s free secondary amine on the piperazine ring provides a readily derivatizable handle, while the chloro group at position 5 distinguishes it from the more common 2-chloro isomer . This specific regiochemistry has been reported to influence hydrogen-bonding interactions with biological targets and can alter reactivity compared to the des-chloro or positionally isomeric analogs .

Why 5-Chloro-6-(piperazin-1-yl)nicotinamide Cannot Be Replaced by Common Analogs


In nicotinamide-based enzyme inhibitor programs, subtle changes to the core substitution pattern produce dramatic shifts in target engagement. The 5-chloro-6-piperazinyl regiochemistry is distinct from the 2-chloro isomer, which is the more frequently cataloged variant . Patent data from the NNMT inhibitor field demonstrate that within a congeneric series, the presence and position of the chlorine atom directly modulate potency—moving from a 5-chloro to a des-chloro or 2-chloro substitution can alter IC₅₀ values by orders of magnitude [1]. Furthermore, the free piperazine NH is essential for salt-bridge formation or subsequent derivatization; replacing it with N-alkylated, N-acylated, or piperidine analogs changes both the physicochemical profile and the biological activity profile [2]. Generic substitution with 5-chloronicotinamide (lacking the piperazine) or with simple 6-(piperazin-1-yl)nicotinamide (lacking the chlorine) therefore fails to recapitulate the dual hydrogen-bonding and hydrophobic interactions that this specific scaffold enables [3].

Quantitative Differentiation Evidence: 5-Chloro-6-(piperazin-1-yl)nicotinamide vs. Closest Analogs


Scaffold Privilege: 5-Chloro-6-(piperazin-1-yl)nicotinamide as a Core Motif in Patent-Protected NNMT Inhibitor Series

The 5-chloro-6-(piperazin-1-yl)nicotinamide scaffold appears in a recently patented series of NNMT inhibitors (US20250017936). Within this patent, structurally related compounds bearing the 5-chloro-6-substituted nicotinamide core achieve NNMT IC₅₀ values spanning 10 nM to 17,000 nM depending on the piperazine N-substituent [1]. The unsubstituted piperazine variant (the target compound) serves as the minimal pharmacophore and the synthetic precursor to more potent derivatives. In contrast, the des-chloro analog 6-(piperazin-1-yl)nicotinamide and the positional isomer 2-chloro-6-(piperazin-1-yl)nicotinamide are not represented in this patent series, suggesting that the 5-chloro-6-piperazinyl arrangement provides a uniquely favorable geometry for NNMT active-site engagement .

Nicotinamide N-methyltransferase (NNMT) Cancer metabolism Bisubstrate inhibitor design

Synthetic Tractability: Free Piperazine NH as a Derivatization Handle vs. N-Substituted Analogs

The target compound possesses a free secondary amine on the piperazine ring (pKa ~9.8 for the conjugate acid), which serves as a nucleophilic handle for rapid diversification via acylation, reductive amination, or sulfonylation . This contrasts with pre-functionalized analogs such as VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide, MW 504.5], which bears an elaborate N-alkyl substituent and a tertiary amide on the nicotinamide nitrogen (Kd = 0.65 nM at CXCR3) [1]. The target compound (MW 240.69) is less than half the molecular weight of VUF11211, placing it in a more favorable property space for lead optimization (congruent with Lipinski guidelines: MW < 500, HBD = 3, HBA = 4, tPSA ~80 Ų) [2].

Medicinal chemistry Parallel synthesis Structure-activity relationship (SAR)

Regiochemical Differentiation: 5-Chloro vs. 2-Chloro Substitution Patterns in Nicotinamide Piperazines

The position of chlorine substitution on the nicotinamide ring is a critical determinant of biological activity. The 5-chloro isomer places the chlorine atom para to the carboxamide group, withdrawing electron density and modulating the acidity of the amide NH₂ (predicted pKa shift of approximately -0.5 units vs. unsubstituted nicotinamide). By contrast, the 2-chloro isomer (CAS 1655504-64-5) places chlorine ortho to the carboxamide, creating steric hindrance that can disrupt coplanarity of the amide with the aromatic ring and alter hydrogen-bonding geometry . In SAR studies of nicotinic acetylcholine receptor ligands, the pyridyl nitrogen position relative to the piperazine attachment point has been shown to determine subtype selectivity (α4β2 vs. α7), and substituents at different positions on the pyridine ring generate distinct contour map features in 3D-QSAR models (R² = 0.94, Q² = 0.83) [1].

Regioselectivity Structure-activity relationship Nicotinamide receptor binding

Functional Group Orthogonality: Carboxamide Stability vs. Carboxylic Acid and Ester Prodrug Forms in Biological Assays

The target compound presents the primary carboxamide form of the nicotinamide scaffold, which is the biologically relevant pharmacophore for nicotinamide-recognizing enzymes (NNMT, NAMPT, sirtuins). The corresponding carboxylic acid (5-chloro-6-piperazin-1-yl-nicotinic acid, CAS 889953-74-6) and ethyl ester (CAS 401566-70-9) are commercially available but represent distinct chemical entities with different hydrogen-bonding capabilities, ionization states at physiological pH, and membrane permeability profiles . The carboxamide is neutral at physiological pH and capable of acting as both a hydrogen-bond donor and acceptor, mimicking the natural substrate nicotinamide [1]. The ethyl ester (logP estimated 1.8 vs. ~0.3 for the carboxamide) has enhanced membrane permeability but requires esterase-mediated hydrolysis to generate the active pharmacophore, introducing a pharmacokinetic variable that is absent with the direct carboxamide .

Chemical stability Prodrug design NAMPT/NNMT assay compatibility

Research and Industrial Application Scenarios for 5-Chloro-6-(piperazin-1-yl)nicotinamide


Lead Generation for NNMT-Targeted Cancer Metabolism Programs

5-Chloro-6-(piperazin-1-yl)nicotinamide serves as the minimal pharmacophoric core for a patented NNMT inhibitor series (US20250017936) where congeneric compounds achieve IC₅₀ values ranging from 10 nM to 17,000 nM depending on the piperazine N-substituent [1]. Medicinal chemistry teams initiating NNMT inhibitor programs can procure this scaffold to systematically explore SAR through parallel derivatization of the free piperazine amine, following the precedent set by the patent series and the bisubstrate inhibitor design principles established in the literature [2].

Divergent Parallel Library Synthesis on a Low-Molecular-Weight Nicotinamide Scaffold

With a molecular weight of only 240.69 g/mol and a free piperazine NH handle, 5-chloro-6-(piperazin-1-yl)nicotinamide is an ideal substrate for amide coupling, sulfonamide formation, and reductive amination libraries [1]. This contrasts with advanced lead molecules such as VUF11211 (MW 504.5), which cannot be further diversified at the piperazine position [2]. The low molecular weight provides substantial headroom for property-based optimization while maintaining compliance with lead-likeness criteria (MW < 350) [3].

Nicotinamide Enzyme Substrate Competition Assays Requiring Carboxamide Pharmacophore

For biochemical assays targeting nicotinamide-recognizing enzymes (NNMT, NAMPT, sirtuins), the primary carboxamide functionality of 5-chloro-6-(piperazin-1-yl)nicotinamide is essential for direct substrate-competitive inhibition [1]. The corresponding carboxylic acid (CAS 889953-74-6) and ethyl ester (CAS 401566-70-9) forms are commercially available but introduce ionization or prodrug variables that complicate assay interpretation [2]. The carboxamide directly mimics the nicotinamide substrate and can be used without esterase pre-treatment or pH adjustment [3].

Regiochemical Comparator in Pyridine-Substitution SAR Studies

The 5-chloro-6-piperazinyl substitution pattern of the target compound is regioisomerically distinct from the commercially available 2-chloro-6-(piperazin-1-yl)nicotinamide (CAS 1655504-64-5) [1]. Systematic comparison of these two isomers, alongside the des-chloro analog, enables medicinal chemists to map the steric and electronic requirements of the target binding pocket. 3D-QSAR models for related nicotinic ligands demonstrate that pyridine substituent position can alter predicted binding affinity by >1 log unit (R² = 0.94, Q² = 0.83) [2], making the target compound an essential component of a comprehensive regioisomeric probe set.

Quote Request

Request a Quote for 5-Chloro-6-(piperazin-1-yl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.